![molecular formula C15H20FN5O3 B13431741 (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate is a synthetic organic compound that features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(4-morpholinyl)aniline and (2R)-1-chloro-2-propanol.
Azidation: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.
Coupling Reaction: The fluoro-substituted aromatic amine is coupled with the azido-propanol intermediate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitrene intermediates.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrene intermediates which can further react to form various products.
Reduction: Conversion of the azido group to an amine.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
Click Chemistry: The azido group can participate in click chemistry reactions, making it useful for bioconjugation and materials science.
Fluorine Chemistry: The presence of a fluoro group can influence the reactivity and properties of the compound.
Biology
Bioconjugation: The compound can be used to label biomolecules via click chemistry.
Drug Development:
Medicine
Diagnostic Imaging: The compound could be used as a precursor for radiolabeled imaging agents.
Therapeutics: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: The compound could be used in the synthesis of novel materials with unique properties.
Chemical Biology: Applications in the study of biological systems through chemical probes.
作用机制
The mechanism of action of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate would depend on its specific application. For example, in bioconjugation, the azido group reacts with alkynes to form stable triazole linkages. In drug development, the compound’s interaction with molecular targets such as enzymes or receptors would be key to its mechanism of action.
相似化合物的比较
Similar Compounds
(2R)-1-Azido-3-[[3-fluoro-4-(4-piperidinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-1-Azido-3-[[3-chloro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
Morpholine Ring: The presence of a morpholine ring can influence the compound’s solubility and reactivity.
Fluoro Group: The fluoro group can affect the compound’s electronic properties and interactions with biological targets.
属性
分子式 |
C15H20FN5O3 |
|---|---|
分子量 |
337.35 g/mol |
IUPAC 名称 |
[(2R)-1-azido-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate |
InChI |
InChI=1S/C15H20FN5O3/c1-11(22)24-13(10-19-20-17)9-18-12-2-3-15(14(16)8-12)21-4-6-23-7-5-21/h2-3,8,13,18H,4-7,9-10H2,1H3/t13-/m1/s1 |
InChI 键 |
MQMBZUVROTXWIZ-CYBMUJFWSA-N |
手性 SMILES |
CC(=O)O[C@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
规范 SMILES |
CC(=O)OC(CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


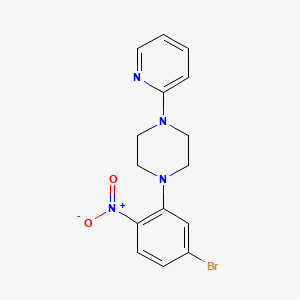
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
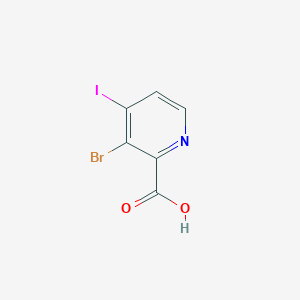
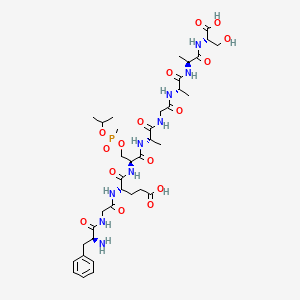
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)
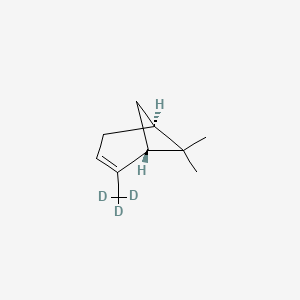
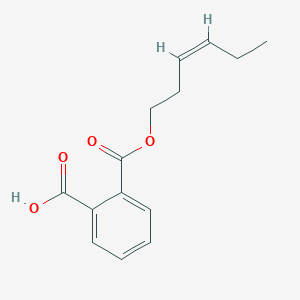

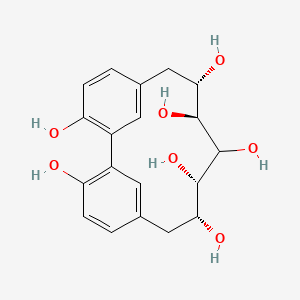
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![Methyl 2-[(1E)-1-(Hydroxyimino)ethyl]benzoate](/img/structure/B13431731.png)

![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
